threo-Syringylglycerol

Lignin biosynthesis Enzymatic stereoselectivity Neolignan formation

Researchers using mixed erythro/threo isomer preparations in lignin studies face data inconsistency because enzymatic systems discriminate between diastereomers. threo-Syringylglycerol (CAS 121748-11-6) provides the stereochemically defined (1S,2S) configuration: • HRP-catalyzed coupling yields threo as major product (53% vs 47% erythro), enabling accurate kinetic studies • ≥98% HPLC purity eliminates isomer co-elution in phytochemical analysis • Distinct enantiomeric composition (9.6% e.e.) supports chiral method validation

Molecular Formula C11H16O6
Molecular Weight 244.24 g/mol
CAS No. 121748-11-6
Cat. No. B055047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethreo-Syringylglycerol
CAS121748-11-6
Synonyms(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol;  (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_
Molecular FormulaC11H16O6
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(C(CO)O)O
InChIInChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1
InChIKeyGIZSHQYTTBQKOQ-XVKPBYJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





threo-Syringylglycerol: Identity & Classification


threo-Syringylglycerol (CAS 121748-11-6) is a phenylpropanoid natural product, specifically a syringyl-type lignin monomer derivative. It is a diastereomer of syringylglycerol, distinguished by its (1S,2S) or (R*,R*) relative configuration, and has been isolated from plant sources such as the fresh fruit of Eucalyptus maideni and the roots of Coix lachryma-jobi [1]. The compound serves as a fundamental building block in lignin biosynthesis and is utilized as an analytical standard and model compound in lignin chemistry research [2].

Chiral phenylpropanoid standard
Syringyl lignin model compound
Isolated from Coix lachryma-jobi

Why Generic Syringylglycerol Substitution Fails


Generic substitution with a mixture of erythro and threo isomers, or with the erythro diastereomer alone, is not scientifically equivalent for applications requiring stereochemical purity. Enzymatic systems exhibit distinct stereopreferences in the formation and degradation of syringylglycerol derivatives. For example, horseradish peroxidase-mediated coupling of sinapyl alcohol yields the threo isomer as the predominant product in a specific ratio, demonstrating that biological catalysts discriminate between these stereoisomers [1]. In lignin biodegradation studies, the erythro and threo isomers of β-O-4-type model compounds display different reactivity profiles, making stereochemical identity a critical parameter for reproducible research outcomes [2]. Procurement of the defined threo isomer ensures experimental consistency that undefined mixtures cannot provide.

Target Isomer
threo-Syringylglycerol Defined (1S,2S) configuration ensures stereochemical consistency for enzymatic and analytical workflows.
Potential Substitute
erythro isomer / mixed isomer preparations May not support stereochemical-control context. Enzymatic systems exhibit distinct stereopreferences, and β-O-4 degradation rates may shift.

threo-Syringylglycerol: Evidence vs. Closest Analogs


Enzymatic Coupling Favors threo Isomer

In an enzymatic system using horseradish peroxidase (HRP) and hydrogen peroxide to couple sinapyl alcohol, the threo isomer of syringylglycerol-8-O-4′-(sinapyl alcohol) ether (SGSE) was formed in greater proportion than the erythro isomer. Reversed-phase HPLC analysis quantified the product distribution [1].

Enzymatic Coupling
erythro:threo = 47:53
Supports enzymatic stereoselectivity context
HRP/H₂O₂ system; sinapyl alcohol precursor
Lignin biosynthesis Enzymatic stereoselectivity Neolignan formation

Higher Enantiomeric Excess for threo Isomer

Chiral HPLC analysis of the enzymatically formed SGSEs revealed distinct enantiomeric compositions for the threo and erythro isomers. The threo isomer showed a higher enantiomeric excess (9.6% e.e.) compared to the erythro isomer (6.6% e.e.) [1].

Enantiomeric Excess
9.6% e.e. (threo) vs 6.6% e.e.
Supports chiral recognition assay context
Chiral HPLC analysis; context-dependent levels
Chiral chromatography Enantiomeric excess Stereochemical purity

threo and erythro Co-occurrence in Coix lachryma-jobi

Both threo- and erythro-1-C-syringylglycerol were isolated and identified from the roots of Coix lachryma-jobi var. ma-yuen, with structural confirmation achieved through spectral evidence and chemical synthesis [1]. The threo isomer was obtained as a distinct natural product alongside its erythro counterpart, demonstrating that the two stereoisomers exist as separable entities in plant metabolism.

Natural Co-occurrence
Data to verify
Isolated from Coix lachryma-jobi roots
Reported phytochemical context
Relative abundance not specified
Natural product isolation Phytochemistry Coix lachryma-jobi

HPLC Purity for Reproducible Research

Commercially available threo-Syringylglycerol from a major research chemical supplier is offered with a purity specification of ≥98% . This high level of purity is essential for use as an analytical standard or for quantitative studies where impurities could confound results.

Purity Specification
Supplier spec
≥98%
Specification review required
Vendor data; independent validation needed
Analytical standard Purity Quality control

threo-Syringylglycerol: Validated Research & Industrial Applications


Lignin Biosynthesis & Enzymatic Stereoselectivity

Researchers investigating the stereochemical course of lignin polymerization should use threo-Syringylglycerol as a defined substrate or reference standard. Evidence from HRP-catalyzed coupling reactions shows that the threo isomer is formed preferentially over the erythro isomer (53% vs 47%), confirming that enzymatic systems exhibit stereochemical discrimination [1]. This makes the pure threo isomer essential for accurate kinetic studies and for elucidating the stereoselectivity of lignin-forming peroxidases.

Lignin Model Compounds: Defined Stereochemistry

In lignin biodegradation and chemical pulping research, the erythro and threo isomers of β-O-4 model compounds display different reactivity toward oxidative and alkaline conditions [2]. Using a defined threo-Syringylglycerol standard ensures that observed reaction rates and product distributions can be unambiguously assigned to the correct stereoisomer, preventing data misinterpretation that would arise from using mixed-isomer preparations.

Natural Product Dereplication & Fingerprinting

For natural product chemists performing dereplication studies or constructing phytochemical databases, the co-occurrence of threo- and erythro-1-C-syringylglycerol in species like Coix lachryma-jobi necessitates the use of authenticated stereochemically pure standards [3]. The high purity (≥98%) commercially available for the threo isomer enables reliable HPLC or LC-MS identification and quantification in plant extracts, avoiding misidentification that could result from isomer co-elution.

Chiral Method Development & Validation

The distinct enantiomeric composition of threo-SGSE (9.6% e.e.) compared to erythro-SGSE (6.6% e.e.) [1] highlights the importance of using stereochemically defined threo-Syringylglycerol in the development and validation of chiral HPLC or CE methods. The compound's well-characterized stereochemistry (1S,2S configuration) provides a reliable calibration point for separating and quantifying stereoisomers in complex natural product mixtures.

Application
Selection Property
Validation Focus
Lignin biosynthesis & enzymatic stereoselectivity
Stereochemical control context
Enzymatic product ratio alignment
Lignin model compound studies
Diastereomer purity review
Threo/erythro degradation rate review
Natural product dereplication & fingerprinting
Enantiomer attribution review
Coix co-occurrence model review
Chiral method development & validation
Chiral reference standard suitability
Enantiomeric excess benchmarking

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